molecular formula C25H29N3O3 B4962869 (4-Cyclopentylpiperazin-1-yl)-[2-[(4-methoxyphenyl)methyl]-1,3-benzoxazol-6-yl]methanone

(4-Cyclopentylpiperazin-1-yl)-[2-[(4-methoxyphenyl)methyl]-1,3-benzoxazol-6-yl]methanone

Cat. No.: B4962869
M. Wt: 419.5 g/mol
InChI Key: LVCPAWIILPCHKM-UHFFFAOYSA-N
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Description

(4-Cyclopentylpiperazin-1-yl)-[2-[(4-methoxyphenyl)methyl]-1,3-benzoxazol-6-yl]methanone is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that combines a cyclopentylpiperazine moiety with a methoxyphenylmethyl-benzoxazole core, making it an interesting subject for scientific research.

Properties

IUPAC Name

(4-cyclopentylpiperazin-1-yl)-[2-[(4-methoxyphenyl)methyl]-1,3-benzoxazol-6-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N3O3/c1-30-21-9-6-18(7-10-21)16-24-26-22-11-8-19(17-23(22)31-24)25(29)28-14-12-27(13-15-28)20-4-2-3-5-20/h6-11,17,20H,2-5,12-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVCPAWIILPCHKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC2=NC3=C(O2)C=C(C=C3)C(=O)N4CCN(CC4)C5CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Cyclopentylpiperazin-1-yl)-[2-[(4-methoxyphenyl)methyl]-1,3-benzoxazol-6-yl]methanone typically involves multiple steps, including the formation of the benzoxazole core and the subsequent attachment of the cyclopentylpiperazine group. Common synthetic routes may involve:

    Formation of Benzoxazole Core: This step often involves the cyclization of an appropriate o-aminophenol derivative with a carboxylic acid or its derivative under acidic or basic conditions.

    Attachment of Methoxyphenylmethyl Group: This step can be achieved through a Friedel-Crafts alkylation reaction using a methoxybenzyl chloride and a Lewis acid catalyst.

    Introduction of Cyclopentylpiperazine: This step involves the nucleophilic substitution of a suitable leaving group (e.g., halide) on the benzoxazole core with cyclopentylpiperazine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(4-Cyclopentylpiperazin-1-yl)-[2-[(4-methoxyphenyl)methyl]-1,3-benzoxazol-6-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl or carboxyl group under strong oxidizing conditions.

    Reduction: The carbonyl group in the benzoxazole core can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products

    Oxidation: Formation of carboxylic acids or phenols.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted benzoxazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (4-Cyclopentylpiperazin-1-yl)-[2-[(4-methoxyphenyl)methyl]-1,3-benzoxazol-6-yl]methanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Cyclopentylpiperazin-1-yl)-[2-[(4-methoxyphenyl)methyl]-1,3-benzoxazol-6-yl]methanone is unique due to its combination of a cyclopentylpiperazine moiety with a methoxyphenylmethyl-benzoxazole core. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

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